Bis-T-23
Overview
Description
Bis-T-23 is a complex organic compound characterized by the presence of multiple cyano groups and trihydroxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-T-23 typically involves multi-step organic reactions. The starting materials often include 3,4,5-trihydroxybenzaldehyde and malononitrile. The key steps in the synthesis include:
Knoevenagel Condensation: This reaction involves the condensation of 3,4,5-trihydroxybenzaldehyde with malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enonitrile.
Amidation: The intermediate product is then reacted with 3-aminopropylamine to form the final compound through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis-T-23 undergoes various chemical reactions, including:
Oxidation: The trihydroxyphenyl groups can be oxidized to form quinones.
Reduction: The cyano groups can be reduced to primary amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis-T-23 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Bis-T-23 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trihydroxyphenyl groups may participate in hydrogen bonding and π-π interactions, while the cyano groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cresols: Similar in having phenolic structures but differ in the presence of methyl groups instead of cyano groups.
Phenolic Compounds: Share the trihydroxyphenyl moieties but lack the cyano groups and the complex amidation structure.
Uniqueness
Bis-T-23 is unique due to its combination of cyano and trihydroxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O8/c24-10-14(4-12-6-16(28)20(32)17(29)7-12)22(34)26-2-1-3-27-23(35)15(11-25)5-13-8-18(30)21(33)19(31)9-13/h4-9,28-33H,1-3H2,(H,26,34)(H,27,35)/b14-4+,15-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPVOSBVTLGGOU-VHUAAIQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C(=C2)O)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C(/C(=O)NCCCNC(=O)/C(=C/C2=CC(=C(C(=C2)O)O)O)/C#N)\C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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